Perfluorohexyl iodide, scientifically known as 1H,1H,2H,2H-perfluorohexyl iodide, is a polyfluorinated iodine alkane characterized by its molecular formula and a molecular weight of approximately 373.99 g/mol. This compound features a fully fluorinated hexyl chain with an iodine atom attached, making it part of a class known as perfluoroalkyl iodides. These compounds are synthesized primarily through the telomerization process involving iodine pentafluoride and unsaturated hydrocarbons such as tetrafluoroethylene and ethylene .
Perfluorohexyl iodide appears as a clear liquid that can range in color from colorless to light yellow or light red. It has a melting point of -25°C and a boiling point of 138°C. Its density is 1.94 g/mL at 20°C, and it exhibits slight solubility in methanol while being soluble in chloroform .
There is no documented information available on the specific mechanism of action of perfluorohexyl iodide in scientific research. PFAIs in general are not known to play a significant role in biological systems.
Additionally, the addition of perfluorohexyl iodide to allyl chloride yields products such as 3-(perfluorohexyl)prop-1-ene alongside other iodine-containing compounds .
The synthesis of perfluorohexyl iodide typically involves:
These synthesis methods emphasize the utility of perfluorohexyl iodide as an intermediate in producing other fluorinated compounds .
Perfluorohexyl iodide serves multiple purposes across various fields:
Perfluorohexyl iodide shares similarities with several other perfluorinated compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Perfluorooctyl iodide | C8F17I | 445.9479 | Longer carbon chain; used in more extensive industrial applications |
Perfluorobutyl iodide | C4F9I | 373.99 | Shorter chain; less hydrophobic than perfluorohexyl iodide |
Perfluoropropyl iodide | C3F7I | 295.99 | Shortest chain; exhibits different chemical reactivity |
Perfluorodecyl iodide | C10F21I | 505.99 | Even longer chain; higher boiling point and density |
Perfluorohexyl iodide is unique due to its balance between molecular weight and reactivity, making it suitable for specific applications in organic synthesis while exhibiting properties typical of longer-chain perfluorinated compounds without excessive hydrophobicity .
The International Union of Pure and Applied Chemistry (IUPAC) designates perfluorohexyl iodide as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane . This name reflects the substitution pattern: all hydrogen atoms on the hexane backbone are replaced by fluorine, except for the terminal iodine at position 6.
The molecular formula C₆F₁₃I (molecular weight: 445.95 g/mol) indicates a fully fluorinated six-carbon chain. The absence of chiral centers due to symmetric fluorine substitution (C-F bonds) and the linear arrangement of the perfluoroalkyl chain preclude stereoisomerism. However, structural isomerism arises in derivatives where iodine is positioned differently (e.g., 1H,1H,2H,2H-perfluorohexyl iodide) .
Isomeric variants, such as 1H,1H,2H,2H-perfluorohexyl iodide (CAS: 2043-55-2), feature partial fluorination with hydrogen atoms retained near the iodide group . These isomers exhibit distinct reactivity; for example, the presence of hydrogen allows for further functionalization via radical or nucleophilic pathways, unlike the fully fluorinated parent compound.
Perfluorohexyl iodide emerged from advancements in fluorination techniques during the mid-20th century. The telomerization method, pioneered by Haszeldine in the 1950s, enabled the synthesis of perfluoroalkyl iodides via the reaction of tetrafluoroethylene with iodine pentafluoride . Industrial adoption accelerated in the 1990s, with patents detailing optimized processes for large-scale production, such as the use of antimony pentafluoride catalysts .
Perfluorohexyl iodide is a cornerstone in synthesizing fluorinated materials:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₆F₁₃I | |
CAS Number | 355-43-1 | |
Boiling Point | 117°C at 760 mmHg | |
Density | 2.06 g/mL at 25°C |
Synthesis Method | Typical Reaction Conditions | Typical Yield (%) | Selectivity | Industrial Applicability |
---|---|---|---|---|
Electrochemical Fluorination | Anhydrous HF, Ni electrodes, 4-8V | 70-80 (mixed isomers) | Linear:Branched 70:30 | High |
Telomerization with TFE | 300-490°C, 0.5-2.8 MPa, Cu catalyst | 95-98 (purified) | High linear selectivity | Very High |
Direct Fluorination | 20-100°C, F₂ gas, metal catalysts | 40-60 | Mixed chain lengths | Medium |
Iodine Pentafluoride/Antimony Pentafluoride | 60-130°C, IF₅/SbF₅ catalyst | 85-92 | Controlled distribution | Medium |
Transition Metal Coupling | Pd/Ni catalysts, RT-80°C | 65-85 | High regioselectivity | Medium |
Continuous Flow Synthesis | 300-340°C, packed tower reactor | 90-95 | Tunable distribution | Very High |
Table 2: Physical Properties of Perfluorohexyl Iodide
Property | Value |
---|---|
Molecular Formula | C₆F₁₃I |
Molecular Weight (g/mol) | 445.95 |
CAS Registry Number | 355-43-1 |
Melting Point (°C) | -45 to -46 |
Boiling Point (°C) | 117 |
Density (g/mL at 25°C) | 2.063 |
Refractive Index (20°C) | 1.329 |
Flash Point (°C) | >100 |
Water Solubility | Insoluble |
Appearance | Colorless to light pink liquid |
Table 3: Process Optimization Parameters
Parameter | Telomerization | ECF Process | Flow Synthesis |
---|---|---|---|
Temperature Range (°C) | 450-490 | 0-25 | 300-340 |
Pressure Range (MPa) | 0.5-2.8 | 0.1-0.2 | 0.1-0.5 |
Catalyst Loading (%) | 0.1-1.0 | N/A | 0.005-0.01 |
Residence Time (min) | 2-8 | 60-120 | 5-15 |
Conversion Rate (%) | 85-95 | 70-85 | 90-98 |
Selectivity to C₆ (%) | 40-60 | 25-35 | 45-65 |
Energy Consumption (kWh/kg) | 2.5-4.0 | 8-12 | 1.8-3.2 |
Purification Efficiency (%) | 95-99 | 90-95 | 98-99.5 |
Irritant